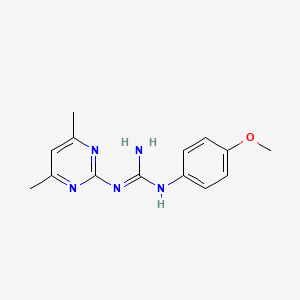

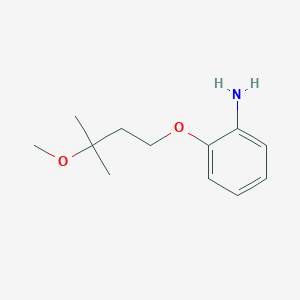

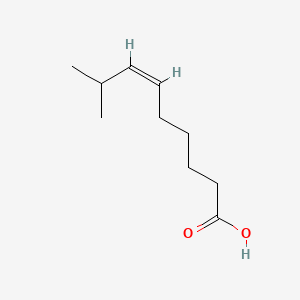

2-(3-Methoxy-3-methyl-butoxy)-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(3-Methoxy-3-methyl-butoxy)-phenylamine is a chemical entity that can be associated with various research studies, particularly in the field of organic chemistry and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that are carefully optimized to achieve the desired product. For instance, the synthesis of a chalcone derivative is reported in the first paper, where the authors describe the use of density functional theory (DFT) to calculate the molecular structure and spectroscopic properties of the compound . Although this is not the exact compound of interest, the methodology and theoretical approach can be applied to the synthesis analysis of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The first paper provides a detailed analysis of the molecular structure using DFT calculations, which can be a valuable tool for analyzing the structure of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine . The bond angles and distances obtained from such calculations can offer insights into the stability and conformation of the molecule.

Chemical Reactions Analysis

Chemical reactions involving compounds with similar functional groups can shed light on the reactivity of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine. The second paper discusses the optimization of asymmetric hydrogenation reactions, which are a key class of reactions in organic synthesis . Understanding the factors that influence the enantioselectivity and yield of such reactions can be applied to predict the behavior of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The spectroscopic properties, such as NMR and IR spectra, are particularly informative and can be used to deduce the structure of the compound. The first paper's analysis of IR and NMR spectra using theoretical methods provides a framework for analyzing the physical and chemical properties of 2-(3-Methoxy-3-methyl-butoxy)-phenylamine . Additionally, the third paper, while not directly related to the compound of interest, discusses the determination of metabolites using chromatography, which is a technique that can also be used to analyze the physical properties of organic compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Stability and Interactions

The stabilization of certain chemical compounds, such as p-phenylenebis(N-tert-butylaminoxyl), is influenced by steric interactions between methoxy and tert-butyl groups. These interactions are crucial in determining the existence and stability of compounds like 2, which exists as p-phenylenebis(N-tert-butylaminoxyl) B due to these steric effects. This finding highlights the significance of molecular interactions in the stability and formation of chemical structures, particularly in relation to phenylamine derivatives (Nakazono et al., 1998).

Pharmacological Properties

Research has also explored the pharmacological properties of compounds related to 2-(3-Methoxy-3-methyl-butoxy)-phenylamine, such as 2-(2-Hydroxyethylamine)-3-(3-methyl-2-butenyl)-1,4-dihydro-1,4-naphthalenedione. These compounds have been synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol, leading to methoxylated derivatives. The in vitro antibacterial and modulatory activities of these compounds against bacterial strains have been studied, indicating their potential in therapeutic applications and highlighting the diverse pharmacological capabilities of methoxylated phenylamine derivatives (Figueredo et al., 2020).

Analytical Characterizations

The analytical characterizations of N-alkyl-arylcyclohexylamines, which include compounds with methoxy and phenylamine components, have been performed to aid in the identification of new psychoactive substances. These studies involve various analytical techniques, including gas chromatography and mass spectrometry, demonstrating the importance of analytical chemistry in understanding and identifying the properties and structures of complex chemical compounds like 2-(3-Methoxy-3-methyl-butoxy)-phenylamine (Wallach et al., 2016).

Eigenschaften

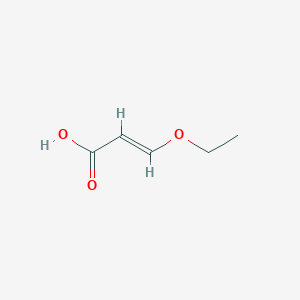

IUPAC Name |

2-(3-methoxy-3-methylbutoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,14-3)8-9-15-11-7-5-4-6-10(11)13/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRHDICDFEALD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=CC=C1N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-3-methyl-butoxy)-phenylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

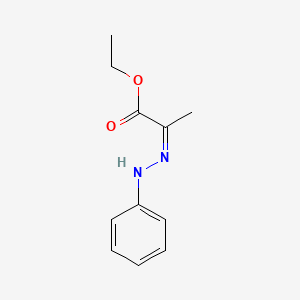

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)